1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine

Description

BenchChem offers high-quality 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-isocyanatophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)7-9-4-3-5-10(6-9)11-8-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQPWOAQBMGTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001185-00-7 | |

| Record name | 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine, a reactive aromatic isocyanate with significant potential in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this document consolidates available information and provides expert insights into its chemical structure, predicted physicochemical properties, and reactivity. A detailed, plausible synthesis protocol is presented, along with an analysis of its expected spectroscopic characteristics. The guide emphasizes the utility of the isocyanate functional group as a powerful tool for the rapid generation of diverse compound libraries, particularly urea and thiourea derivatives, for high-throughput screening in drug discovery programs. Safety considerations for handling this reactive intermediate are also discussed, providing a holistic resource for researchers exploring its applications.

Introduction

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine is an aromatic organic compound featuring a highly reactive isocyanate group and a dimethylaminomethyl substituent on a benzene ring. Its molecular structure presents a unique combination of a potent electrophilic center (the isocyanate group) and a tertiary amine, which can influence its solubility and basicity. The isocyanate moiety is well-known for its versatile reactivity, particularly with nucleophiles, making this compound a valuable building block in organic synthesis. In the context of drug discovery, the ability to readily form stable urea and thiourea linkages is of particular interest, as these motifs are present in a wide array of pharmacologically active molecules.[1][2] This guide aims to provide a thorough understanding of this compound, from its fundamental chemical properties to its potential applications as a strategic tool in the development of novel therapeutics.

Chemical Structure and Identification

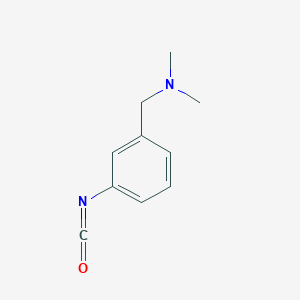

The chemical structure of 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine is characterized by a phenyl ring substituted at the 1- and 3-positions with a dimethylaminomethyl group and an isocyanate group, respectively.

Figure 1: Chemical structure of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine |

| CAS Number | 1001185-00-7[1] |

| Molecular Formula | C₁₀H₁₂N₂O[3] |

| Molecular Weight | 176.22 g/mol |

| SMILES | CN(C)CC1=CC(=CC=C1)N=C=O[3] |

| InChI Key | CVQPWOAQBMGTLS-UHFFFAOYSA-N[1] |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Colorless to light yellow liquid | Similar to N,N-dimethylbenzylamine and phenyl isocyanate.[5][7] |

| Boiling Point | > 200 °C | Higher than N,N-dimethylbenzylamine (183-184 °C) due to the polar isocyanate group increasing intermolecular forces.[4] |

| Melting Point | < -20 °C | Likely a low melting point, similar to related liquid benzylamines and phenyl isocyanates.[4][5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Sparingly soluble in water. | The N,N-dimethylamino group may increase aqueous solubility compared to simple phenyl isocyanate, but the overall molecule remains largely nonpolar. N,N-dimethylbenzylamine is slightly soluble in water.[7] |

| Density | ~1.05 g/mL | Phenyl isocyanate has a density of 1.096 g/mL. The dimethylaminomethyl group may slightly decrease the density.[5] |

| logP | ~2.5 | Estimated based on the contributions of the phenyl, isocyanate, and dimethylaminomethyl groups. |

Synthesis and Reactivity

Proposed Synthesis Protocol

The most common method for the synthesis of isocyanates is the phosgenation of the corresponding primary amine.[10] A plausible synthetic route to 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine would, therefore, involve the reaction of 3-(aminomethyl)-N,N-dimethylaniline with phosgene or a phosgene equivalent like triphosgene.

Figure 2: Proposed synthesis workflow.

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-(aminomethyl)-N,N-dimethylaniline (1.0 eq) in an inert, dry solvent such as toluene or dichloromethane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.

-

Phosgenation: A solution of phosgene (or a phosgene equivalent like triphosgene, ~0.4 eq) in the same solvent is added dropwise to the amine solution at a controlled temperature, typically between 0 and 10 °C. The reaction is highly exothermic and produces hydrochloric acid as a byproduct.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by infrared (IR) spectroscopy, looking for the disappearance of the N-H stretches of the primary amine and the appearance of the characteristic strong isocyanate (-N=C=O) stretch.

-

Work-up: Upon completion, the reaction mixture is typically purged with an inert gas (e.g., nitrogen) to remove excess phosgene and HCl. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine as a clear liquid.

Disclaimer: This is a generalized, hypothetical protocol. The synthesis of isocyanates using phosgene or its equivalents is extremely hazardous and should only be performed by experienced chemists in a properly equipped laboratory with appropriate safety precautions in place.

Reactivity Profile

The isocyanate group is a powerful electrophile and readily reacts with a variety of nucleophiles. This high reactivity is the cornerstone of its utility in chemical synthesis.

Figure 3: General reaction with nucleophiles.

-

Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form stable urea derivatives. This is a highly efficient and widely used reaction in medicinal chemistry for linking molecular fragments.[2]

-

Reaction with Alcohols and Phenols: Alcohols and phenols react to form carbamate linkages. These reactions are typically slower than with amines and may require a catalyst.

-

Reaction with Thiols: Thiols react to yield thiocarbamates.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. This amine can then react with another molecule of the isocyanate to form a disubstituted urea. This reactivity necessitates the use of anhydrous conditions during synthesis and handling.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine are not publicly available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[11][12]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons: Signals in the range of 7.0-7.5 ppm. - Benzylic protons (-CH₂-N): A singlet around 3.5 ppm. - N-methyl protons (-N(CH₃)₂): A singlet around 2.3 ppm. |

| ¹³C NMR | - Isocyanate carbon (-N=C=O): A signal in the range of 120-130 ppm. - Aromatic carbons: Signals between 115-140 ppm. - Benzylic carbon (-CH₂-N): A signal around 64 ppm. - N-methyl carbons (-N(CH₃)₂): A signal around 45 ppm. |

| Infrared (IR) | - Isocyanate (-N=C=O) stretch: A very strong, sharp absorption band around 2250-2275 cm⁻¹. This is a highly characteristic peak. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aliphatic C-H stretch: Below 3000 cm⁻¹. - C=C aromatic ring stretches: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 176. - Common Fragmentation: Loss of the isocyanate group, and fragmentation of the dimethylaminomethyl side chain. |

Applications in Drug Development

The primary utility of 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine in drug development lies in its capacity as a versatile building block for creating libraries of novel compounds for biological screening. The high reactivity and reliability of the isocyanate-amine reaction to form ureas make it an ideal tool for late-stage functionalization and diversity-oriented synthesis.[2][13]

Synthesis of Urea and Thiourea Libraries

Urea and thiourea moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][14][15] By reacting 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine with a diverse collection of primary and secondary amines, a large and structurally varied library of urea derivatives can be rapidly synthesized. This approach is highly amenable to high-throughput synthesis and screening platforms.

The N,N-dimethylaminomethyl group can also be a key pharmacophoric feature or can be used to modulate the physicochemical properties of the final compounds, such as solubility and basicity, which are critical for drug-likeness and pharmacokinetic profiles.

Bioisosteric Replacement

In drug design, the isocyanate group itself is often used as a reactive handle and is not present in the final drug molecule. However, the resulting urea or carbamate can be considered a bioisostere for other functional groups, such as amides or esters.[4] This allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Safety and Handling

Isocyanates are reactive and hazardous chemicals that require careful handling to minimize exposure.[16][17][18][19][20]

-

Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon inhalation, even at very low concentrations.[18] All work should be conducted in a well-ventilated fume hood.

-

Skin and Eye Contact: They are irritants to the skin and eyes.[16] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Moisture Sensitivity: Isocyanates react with water, which can lead to a pressure build-up in sealed containers due to the release of carbon dioxide. Therefore, they should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Incompatible Materials: Avoid contact with strong acids, bases, alcohols, and amines, except under controlled reaction conditions.

Conclusion

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine is a valuable, albeit under-characterized, reagent for medicinal chemistry and drug discovery. Its bifunctional nature, combining a highly reactive isocyanate group with a tertiary amine, offers significant opportunities for the synthesis of diverse compound libraries. While specific experimental data is scarce, this guide provides a solid foundation for researchers by presenting predicted properties, a plausible synthetic route, and expected spectroscopic characteristics based on sound chemical principles and data from analogous compounds. The strategic application of this molecule in the construction of urea and thiourea libraries holds considerable promise for the discovery of novel therapeutic agents. As with all reactive isocyanates, strict adherence to safety protocols is paramount when handling and utilizing this compound.

References

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: [Link])

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. (URL: [Link])

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])

-

1-(3-isocyanatophenyl)-n,n-dimethylmethanamine (C10H12N2O) - PubChemLite. (URL: [Link])

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])

-

Phenyl isocyanate, >=98% | 185353-100G | SIGMA-ALDRICH | SLS. (URL: [Link])

-

N,N-DIMETHYLBENZYLAMINE | (URL: [Link])

-

N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem. (URL: [Link])

-

Synthesis of N-phenylcyanoformamide from phenyl isocyanate and potassium cyanide. (URL: [Link])

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (URL: [Link])

- WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google P

-

Isocyanates: Control measures guideline - Canada.ca. (URL: [Link])

-

Isocyanates Hazards and Safety Measures – Guide for Employers - Safework Health. (URL: [Link])

-

Safety aspects of handling isocyanates in urethane foam production - IChemE. (URL: [Link])

-

Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings - MDPI. (URL: [Link])

-

Isocyanates - OSHwiki | European Agency for Safety and Health at Work. (URL: [Link])

-

Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyanates1. (URL: [Link])

-

Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane | Request PDF - ResearchGate. (URL: [Link])

-

Aromatic Isocyanate Testing with ASTM D5155-19 Standards - Infinita Lab. (URL: [Link])

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

-

Design, synthesis, in vitro evaluation, and molecular modeling studies of N- substituted benzomorphans, analogs of LP2 - CNR-IRIS. (URL: [Link])

-

N,N-Dimethylbenzylamine | (URL: [Link])

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties - The Open Medicinal Chemistry Journal. (URL: [Link])

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 4. N,N-ジメチルベンジルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Phenyl isocyanate = 98 103-71-9 [sigmaaldrich.com]

- 7. atamankimya.com [atamankimya.com]

- 8. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]

- 10. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 17. Control measures guide - Canada.ca [canada.ca]

- 18. safeworkhealth.com.au [safeworkhealth.com.au]

- 19. icheme.org [icheme.org]

- 20. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]

The Synthetics and Pharmacology of 3-(Dimethylaminomethyl)phenyl Isocyanate in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted kinase inhibitors relies heavily on the modular assembly of privileged pharmacophores. While the precise Chemical Abstracts Service (CAS) Registry Number for the transient electrophile 3-(dimethylaminomethyl)phenyl isocyanate remains unassigned or unindexed in public repositories, its direct synthetic precursor, 3-(dimethylaminomethyl)aniline , is universally cataloged under CAS: 27958-77-6 [1].

As a Senior Application Scientist, I frequently encounter inquiries regarding this specific isocyanate. It is rarely isolated or cataloged due to its high reactivity and propensity for dimerization. Instead, it is generated in situ as a critical building block for synthesizing diaryl ureas —a cornerstone structural motif in Type II kinase inhibitors[2][3]. This whitepaper provides a comprehensive, field-proven guide to the synthesis, self-validating characterization, and pharmacological application of this highly valuable intermediate.

Pharmacophore Significance: The Diaryl Urea Scaffold

The 3-(dimethylaminomethyl)phenyl isocyanate is deployed almost exclusively to generate asymmetrically substituted diaryl ureas. These ureas are the functional backbone of Type II kinase inhibitors (e.g., Sorafenib, Linifanib), which are designed to bind to the inactive "DFG-out" conformation of kinases such as VEGFR, PDGFR, and B-RAF[3][4].

The resulting moiety serves a dual mechanistic purpose:

-

The Urea Core (H-Bonding Network): The urea acts as a bidentate hydrogen bond donor/acceptor. The NH groups donate hydrogen bonds to the side-chain carboxylate of a conserved glutamic acid in the kinase's αC-helix, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the aspartic acid in the DFG motif[4].

-

The Dimethylaminomethyl Tail (Solvent-Exposed Region): Appending the 3-(dimethylaminomethyl)phenyl group provides critical physicochemical benefits. The basic tertiary amine (pKa ~9.0) becomes protonated at physiological pH. This drastically enhances the aqueous solubility of the highly lipophilic diaryl urea and forms favorable electrostatic salt bridges with solvent-channel residues, thereby increasing target residence time.

Mechanistic Pathway & Workflow

The most robust method for generating 3-(dimethylaminomethyl)phenyl isocyanate utilizes triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a crystalline solid that acts as a safer, stoichiometric substitute for highly toxic phosgene gas[5][6].

Fig 1: Triphosgene-mediated synthesis of diaryl ureas via an isocyanate intermediate.

Experimental Protocol: Triphosgene-Mediated Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice, ensuring reproducibility and safety.

Quantitative Reaction Parameters

| Reagent / Parameter | Equivalent / Value | Mechanistic Rationale |

| 3-(Dimethylaminomethyl)aniline | 1.00 eq | Limiting reagent; primary nucleophile[1]. |

| Triphosgene (BTC) | 0.35 eq | Provides 1.05 eq of phosgene. A slight excess ensures complete conversion without leaving massive toxic residues[6]. |

| DIPEA (Hünig's Base) | 2.50 eq | Scavenges the 2 eq of HCl generated per isocyanate formed. Prevents the basic dimethylamino group from precipitating as an unreactive hydrochloride salt. |

| Temperature Profile | 0°C → 20°C | 0°C mitigates exothermic runaway during initial attack; 20°C drives the decomposition of the carbamoyl chloride intermediate into the final isocyanate. |

Step-by-Step Methodology

-

Electrophile Preparation: Under an inert argon atmosphere, dissolve triphosgene (0.35 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution. Cool the reactor to 0°C using an ice bath. Causality: Triphosgene decomposes into three equivalents of phosgene upon nucleophilic attack[5][6]. Pre-cooling the electrophile controls the exothermic release and prevents solvent boil-off.

-

Amine Addition: Prepare a separate solution containing 3-(dimethylaminomethyl)aniline (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. Add this solution dropwise to the triphosgene reactor over 30–45 minutes. Causality: Inverse addition (adding amine to the phosgene source) ensures that the electrophile is always in massive excess relative to the amine. This prevents the newly formed isocyanate from reacting with unreacted starting aniline, which would yield an unwanted symmetrical urea byproduct.

-

Thermal Maturation: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to room temperature (20°C) for 1 hour. Causality: The initial reaction forms a carbamoyl chloride intermediate. Warming the mixture provides the activation energy required for the elimination of HCl (scavenged by DIPEA), yielding the terminal isocyanate.

-

Telescoped Trapping (Recommended): Because 3-(dimethylaminomethyl)phenyl isocyanate is highly susceptible to atmospheric moisture (hydrolyzing back to the aniline) and can dimerize into uretidinediones, isolation is not recommended. Instead, immediately introduce the target nucleophile (e.g., a heterocyclic amine) directly into the reaction mixture to yield the final diaryl urea[4].

Analytical Self-Validation Matrix

If isolation or confirmation of the intermediate is strictly required before proceeding to the next synthetic step, the protocol must be validated using the following analytical checkpoints.

| Analytical Modality | Target Signal | Diagnostic Significance |

| FT-IR Spectroscopy | ~2270 cm⁻¹ (Strong, Sharp) | Asymmetric stretch of the -N=C=O group. This is the primary, definitive indicator of successful isocyanate formation. |

| FT-IR Spectroscopy | ~3300–3400 cm⁻¹ (Absence) | Disappearance of primary amine N-H stretches confirms the total consumption of the starting aniline. |

| ¹H-NMR (CDCl₃) | ~3.40 ppm (Singlet, 2H) | Benzylic CH₂ protons. These shift slightly downfield relative to the aniline precursor due to the electron-withdrawing nature of the newly formed isocyanate group. |

| ¹³C-NMR (CDCl₃) | ~125 ppm | Isocyanate carbonyl carbon (-N=C=O). A highly characteristic chemical shift that confirms structural integrity. |

References

-

PubChem. 3-amino-N,N-dimethylbenzylamine (CID 99294). National Center for Biotechnology Information. 1

-

Encyclopedia MDPI. Diarylureas. MDPI. 2

-

MDPI. Diarylureas as Antitumor Agents. Molecules. 3

-

ResearchGate. Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry. 4

-

New Drug Approvals. TRIPHOSGENE. 5

-

ResearchGate. Solvent-Free and Safe Process for the Quantitative Production of Phosgene from Triphosgene by Deactivated Imino-Based Catalysts. Organic Process Research & Development. 6

Sources

Physicochemical Profiling and Synthetic Applications of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine

Executive Summary In modern drug discovery, the design of active pharmaceutical ingredients (APIs) often requires the precise installation of both target-binding pharmacophores and physicochemical modifiers. 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine (CAS: 1001185-00-7) serves as a highly specialized bifunctional synthon. It features an electrophilic isocyanate group for the rapid construction of stable urea or carbamate linkages, coupled with a tertiary amine tail that acts as a potent aqueous solubilizing group. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, autocatalytic reactivity, and validated protocols for its application in medicinal chemistry.

Quantitative Physicochemical Profiling

The dual-nature of this molecule is defined by the orthogonal properties of its two functional groups. The isocyanate moiety is highly electrophilic, reacting rapidly with nucleophiles[1]. Conversely, the N,N-dimethylbenzylamine substructure is a strong Lewis base. At physiological pH (7.4), the tertiary amine is predominantly protonated, which drastically improves the aqueous solubility of the resulting drug conjugates—a critical parameter in mitigating attrition during lead optimization.

Table 1: Fundamental and Predicted Physicochemical Properties

| Property | Value | Scientific Derivation / Source |

| Chemical Name | 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine | IUPAC Nomenclature |

| CAS Registry Number | 1001185-00-7 | Standardized Identifier |

| Molecular Formula | C₁₀H₁₂N₂O | Elemental Composition |

| Molecular Weight | 176.22 g/mol | Mass Spectrometry Target |

| Amine pKₐ (Predicted) | ~8.90 – 9.02 | Based on N,N-Dimethylbenzylamine core[2] |

| LogP (Predicted) | ~2.1 – 2.5 | Lipophilicity balance for membrane permeability |

| Moisture Sensitivity | Extremely High | Rapid hydrolysis to carbamic acid[3] |

Mechanistic Insights: Intramolecular Autocatalysis

Handling 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine requires a deep understanding of its inherent instability. Isocyanates generally react with water to form unstable carbamic acids, which quickly decarboxylate to yield primary amines. These primary amines then attack unreacted isocyanates to form highly insoluble symmetric ureas[3].

However, the reactivity of this specific compound is exceptionally high due to intramolecular autocatalysis . Tertiary amines, such as N,N-dimethylbenzylamine, are standard industrial catalysts used to accelerate isocyanate reactions (e.g., in polyurethane foam production)[4]. Because the catalytic tertiary amine is covalently built into the molecule, it acts as a general base, abstracting a proton from incoming nucleophiles (like ambient H₂O) and drastically lowering the activation energy for the attack on the isocyanate carbon[5].

Fig 1: Autocatalytic degradation pathway vs. controlled asymmetric urea synthesis.

Self-Validating Synthetic Protocols

To harness this synthon for the synthesis of urea-linked kinase inhibitors or PROTACs, the experimental design must completely exclude moisture to prevent the autocatalytic dimerization described above. The following protocol utilizes a self-validating feedback loop to ensure reaction integrity.

Protocol: Anhydrous Synthesis of Asymmetric Ureas

Causality Rationale: The reaction is performed at 0 °C to suppress side reactions (such as allophanate formation) while capitalizing on the high inherent reactivity of the autocatalyzed isocyanate.

-

Reagent Preparation & Validation:

-

Step: Dissolve 1.0 eq of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine in strictly anhydrous Dichloromethane (DCM) under an Argon atmosphere.

-

Self-Validation Checkpoint: Observe the solution. If the solution is optically clear, the anhydrous integrity is validated. If a fine white precipitate forms immediately, the reagent has been compromised by moisture (symmetric urea formation), and the batch must be discarded.

-

-

Coupling Reaction:

-

Step: Cool the validated solution to 0 °C. Add 0.95 eq of the target primary amine (dissolved in anhydrous DCM) dropwise over 15 minutes.

-

Causality: Using a slight deficit of the target amine (0.95 eq) ensures complete consumption of the valuable complex amine, leaving only excess isocyanate which is easier to quench.

-

-

Reaction Quenching:

-

Step: After 2 hours, add 1 mL of anhydrous methanol.

-

Causality: Methanol reacts with any remaining isocyanate to form a stable, easily separable methyl carbamate, halting any further side reactions.

-

-

Purification Strategy (RP-HPLC):

-

Step: Concentrate the crude mixture and purify via Reverse-Phase HPLC (0.1% TFA in Water/Acetonitrile).

-

Causality: While acid-base extraction is commonly used for basic amines, both the target asymmetric urea and the symmetric urea byproduct contain the highly basic N,N-dimethylamine group (pKₐ ~9.0). Therefore, both would partition into the aqueous layer at pH 2.0. RP-HPLC is strictly required to separate the target from the dual-charged, highly polar symmetric dimer.

-

Fig 2: Validated experimental workflow for asymmetric urea synthesis and purification.

Applications in Targeted Therapeutics

In drug development, the incorporation of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine serves two distinct pharmacological purposes:

-

Target Engagement: The resulting urea bond acts as a rigid, bidentate hydrogen-bond donor/acceptor. This motif is highly privileged in kinase inhibitor design, frequently utilized to anchor the molecule to the highly conserved Asp-Phe-Gly (DFG) motif in the kinase hinge region.

-

Pharmacokinetic Optimization: The pendant N,N-dimethylamine group extends into the solvent-exposed region of the target protein. Because it remains protonated at physiological pH[2], it dramatically lowers the LogD of the highly lipophilic target molecule, preventing aggregation, improving oral bioavailability, and enabling formulation as a stable hydrochloride salt.

References

-

Sigma-Aldrich. [(3-isocyanatophenyl)methyl]dimethylamine | 1001185-00-7. Retrieved from: Link

-

Wikipedia. Phenyl isocyanate. Retrieved from: 1

-

LookChem. Cas 103-83-3, N,N-Dimethylbenzylamine. Retrieved from: 2

-

RSC Publishing. The reactivity of phenyl isocyanate in aqueous solution. Retrieved from: 5

-

Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. Retrieved from: 4

-

PubChem. Phenyl isocyanate | C7H5NO | CID 7672. Retrieved from: 3

Sources

- 1. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 3-Isocyanatobenzyldimethylamine in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-isocyanatobenzyldimethylamine, a molecule of significant interest in synthetic chemistry and drug development. Given the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on fundamental chemical principles and provides detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various organic solvent systems for applications ranging from reaction optimization to formulation development.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of 3-isocyanatobenzyldimethylamine comprises three key functional regions that collectively determine its solubility profile:

-

Isocyanate Group (-N=C=O): This is a highly electrophilic and polar functional group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The reactivity of the isocyanate group, particularly with protic solvents, is a critical consideration.

-

Aromatic Benzyl Group: The benzene ring is a nonpolar, hydrophobic moiety that favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Dimethylamine Group (-N(CH₃)₂): This tertiary amine group introduces a degree of polarity and can also act as a hydrogen bond acceptor.

The interplay of these structural features suggests that 3-isocyanatobenzyldimethylamine will exhibit a nuanced solubility profile, with optimal solubility likely in solvents that can accommodate both its polar and nonpolar characteristics. The principle of "like dissolves like" serves as a foundational concept for predicting its solubility.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of 3-isocyanatobenzyldimethylamine in common organic solvents can be made. It is anticipated that the compound will demonstrate greater solubility in organic solvents than in water.

Table 1: Predicted Qualitative Solubility of 3-Isocyanatobenzyldimethylamine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Moderate to Good | The nonpolar aromatic ring of the solute will interact favorably with these nonpolar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents can solvate the polar isocyanate and dimethylamine groups without the risk of reaction that protic solvents pose. Polar aprotic solvents are often excellent choices for reactions involving isocyanates.[1] |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble (with reaction) | The isocyanate group will react with the hydroxyl or amine groups of these solvents to form carbamates or ureas, respectively. Therefore, these are generally unsuitable as solvents unless the reaction is intended. The use of anhydrous solvents is imperative to prevent the reaction of the isocyanate with water.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These solvents have a moderate polarity that can effectively solvate the entire molecule. Synthesis of similar compounds is often conducted in dichloromethane.[2] |

Experimental Determination of Solubility

For quantitative applications, the empirical determination of solubility is essential. The following are robust and widely accepted methods for this purpose.

Isothermal Equilibrium Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the supernatant.

Diagram 1: Workflow for the Isothermal Equilibrium Method

Caption: Workflow of the Isothermal Equilibrium Method for solubility determination.

Step-by-Step Protocol for Quantification by Titration:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-isocyanatobenzyldimethylamine to a series of glass vials.

-

Pipette a known volume of the selected anhydrous organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]

-

-

Separation of Undissolved Solute:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid phase from the saturated solution.[3]

-

-

Quantification by Titration:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the aliquot to a clean Erlenmeyer flask.

-

Add a known excess of a standardized di-n-butylamine solution to the flask. The amine will react with the isocyanate groups.

-

Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.

-

Add a few drops of a suitable indicator (e.g., bromophenol blue) to the solution.

-

Back-titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached.

-

-

Calculation:

-

The amount of di-n-butylamine that reacted with the isocyanate is determined by the difference between the initial amount added and the amount determined by the back-titration.

-

From this, the concentration of 3-isocyanatobenzyldimethylamine in the saturated solution can be calculated.

-

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Diagram 2: Workflow for the Gravimetric Method

Caption: Workflow of the Gravimetric Method for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of 3-isocyanatobenzyldimethylamine in the chosen organic solvent as described in steps 1 and 2 of the Isothermal Equilibrium Method.[2]

-

Phase Separation: Separate the solid and liquid phases as described in step 3 of the Isothermal Equilibrium Method.[2]

-

Sample Measurement: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.[2]

-

Evaporation: Gently evaporate the solvent from the evaporating dish in a fume hood. This can be done at room temperature or with gentle heating, depending on the volatility of the solvent. Ensure the temperature is kept low enough to prevent degradation of the compound.

-

Calculation: The mass of the dissolved 3-isocyanatobenzyldimethylamine is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish. The solubility can then be calculated by dividing the mass of the residue by the volume of the supernatant taken.[2]

Solvent Effects on Reactivity and Stability

The choice of solvent extends beyond mere dissolution and can significantly impact the reactivity of the isocyanate group.

-

Polarity and Reaction Rates: Reactions of isocyanates with nucleophiles are often accelerated in polar solvents.[1] Polar aprotic solvents like THF, ethyl acetate, or acetone are often good choices for reactions with alcohols or phenols.[1]

-

Side Reactions: The most common side reaction is the reaction with water, leading to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a symmetrical urea.[1] It is therefore critical to use anhydrous solvents and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can influence the reaction mechanism by stabilizing reactants, intermediates, and transition states.[1]

Diagram 3: Influence of Solvent Choice on Isocyanate Reactions

Sources

safety data sheet (SDS) for 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine

Comprehensive Safety Data & Handling Protocol for 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine in Medicinal Chemistry

Executive Summary

In modern drug development, bifunctional building blocks are essential for synthesizing complex pharmacophores such as targeted kinase inhibitors and PROTAC linkers. 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine (CAS: 1001185-00-7)[1] is a highly versatile reagent. The isocyanate moiety allows for rapid, high-yielding urea or carbamate linkages, while the dimethylaminomethyl group provides a basic tertiary amine center to improve aqueous solubility and enable salt formation.

However, this specific structural combination introduces unique physicochemical hazards. As a Senior Application Scientist, it is critical to understand that safety is not merely a checklist, but a logical extension of a molecule's chemical reactivity. This whitepaper details the mechanistic toxicology, auto-catalytic risks, and self-validating handling protocols required to safely deploy this compound in a laboratory setting.

Part 1: Structural Causality & Auto-Catalytic Risk

To handle 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine safely, one must understand the causality behind its reactivity. The isocyanate group (-N=C=O) is a potent electrophile, highly susceptible to nucleophilic attack. In biological systems, this leads to the rapid adduction of proteins (haptenation) via nucleophilic amino acid residues (e.g., lysine, cysteine), which is the mechanistic root of isocyanate-induced respiratory sensitization and occupational asthma[2].

The Auto-Catalytic Dilemma: What makes this specific compound uniquely hazardous compared to standard aliphatic or aromatic isocyanates is the intramolecular presence of the tertiary amine (-N(CH3)2). Tertiary amines are widely utilized in polymer chemistry as potent catalysts for isocyanate reactions. They lower the activation energy for nucleophilic attack and can catalyze the homopolymerization of isocyanates into uretidinediones (dimers) or isocyanurates (trimers).

-

Handling Implication: If exposed to even trace amounts of atmospheric moisture, the internal tertiary amine will auto-catalyze the hydrolysis of the isocyanate, rapidly generating carbon dioxide (CO₂) gas and insoluble polyureas. This can lead to catastrophic pressure build-up and the explosive rupture of sealed storage or waste containers[3].

Quantitative Safety & Physicochemical Data

| Parameter | Value / Description |

| Chemical Name | 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine |

| CAS Registry Number | 1001185-00-7[1] |

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol [1] |

| Primary Health Hazards | Respiratory sensitization, skin sensitization, acute inhalation toxicity[2] |

| Air Monitoring Derivatization | 1-(2-methoxyphenyl)piperazine (1-2MP) for fluorescence detection[2] |

| Decontamination Agent | Ammonia (3-8%) + Surfactant (0.2-2%) aqueous solution[4] |

| Reaction Quenching Agents | Diethylamine, Methanol, Isopropanol[5] |

Part 2: Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. By understanding the chemical fate of the isocyanate, we can design workflows that inherently verify their own safety.

Protocol 1: Safe Handling and Reaction Quenching Workflow

When utilizing this compound in a coupling reaction, the greatest risk occurs during the work-up and waste disposal phases. Unreacted isocyanate must be intentionally destroyed before disposal.

-

Inert Preparation: Purge the reaction vessel and all transfer lines with dry Argon. Store the neat reagent at sub-zero temperatures to suppress auto-catalyzed dimerization.

-

Reaction Execution: Perform the desired urea/carbamate coupling in an anhydrous solvent (e.g., DCM, THF).

-

Chemical Quenching (Critical Step): Upon reaction completion, do not quench with water . Instead, add an excess of a secondary amine (e.g., diethylamine) or an alcohol (e.g., methanol)[5].

-

Causality: Water hydrolysis generates CO₂ gas, which pressurizes waste carboys. Diethylamine acts as a strong nucleophile, rapidly converting the residual electrophilic isocyanate into a stable, non-hazardous urea derivative without any gas evolution[5].

-

-

Waste Disposal: Transfer the quenched mixture to a ventilated waste container. Never tightly seal a container that has held unquenched isocyanates[3].

Fig 1. Chemical causality of isocyanate quenching: Gas evolution vs. stable urea formation.

Protocol 2: Self-Validating Spill Decontamination System

In the event of a spill, visual cleanliness is not equivalent to chemical safety. This protocol uses a colorimetric assay to analytically validate that the hazard has been neutralized.

-

Containment: Dike the spill using dry absorbent material (e.g., sand, vermiculite). Do not use water [3].

-

Neutralization: Apply Decontamination Formulation B, consisting of 3-8% concentrated ammonia and 0.2-2% liquid surfactant in water[4].

-

Causality: The surfactant solubilizes the hydrophobic aromatic compound into the aqueous phase, while the ammonia acts as a highly aggressive nucleophile to rapidly destroy the isocyanate group[4].

-

-

Incubation: Allow the decontamination solution to react for at least 10 to 15 minutes[4].

-

Validation (The Self-Validating Step): Wipe the treated surface with a Surface SWYPE indicator pad[6].

-

Readout: Wait 3 minutes. The SWYPE pad contains a proprietary reagent that reacts specifically with isocyanates. If the pad turns red-orange , hazardous isocyanate is still present, and Step 2 must be repeated. If no color develops, the surface is analytically validated as safe[6].

Fig 2. Self-validating decontamination workflow using colorimetric SWYPE indicators.

Part 3: Continuous Air Monitoring (Mechanistic Detection)

Because 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine can induce asthma at parts-per-billion (ppb) levels, scale-up operations require continuous air monitoring. The most reliable method utilizes fluorescent derivatizing agents.

Air is drawn through a glass impinger or filter coated with 1-(2-methoxyphenyl)piperazine (1-2MP) . The secondary amine of the piperazine ring instantly attacks any airborne isocyanate, forming a urea derivative. This specific derivative is highly fluorescent, allowing for ultra-sensitive quantification via High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection, ensuring exposure limits are strictly maintained[2].

References

-

1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine - CAS号1001185-00-7 - Molaid Chemical Database. 1

-

Safety Data Sheet & Decontamination Formulations - Polycon Spray Foam. 4

-

Safe Handling and Quenching Procedures for Isocyanates - BenchChem. 5

-

Spill Decontamination Kit for Aromatic Isocyanates (SWYPE) - SKC Ltd. 6

-

Spill & Disposal Procedures – Isocyanate - Foam Supplies, Inc.3

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - RSC Publishing (Environmental Science: Atmospheres).2

Sources

thermal stability profile of dimethylaminomethyl phenyl isocyanate derivatives

An In-Depth Technical Guide on the Thermal Stability Profile of Dimethylaminomethyl Phenyl Isocyanate Derivatives

Executive Summary

Dimethylaminomethyl phenyl isocyanate derivatives represent a unique class of bifunctional molecules characterized by the presence of a highly electrophilic isocyanate (-NCO) group and a nucleophilic tertiary amine (-CH2N(CH3)2) moiety. As a Senior Application Scientist, I approach these compounds not as static chemicals, but as dynamic, self-reacting systems. Because tertiary amines are potent catalysts for isocyanate cyclotrimerization, these derivatives exhibit pronounced autocatalytic behavior. Understanding their thermal stability profile is not merely about measuring degradation; it requires mapping the kinetic transition from a volatile monomer to a highly cross-linked, thermally robust polyisocyanurate network.

This whitepaper details the mechanistic causality behind their thermal behavior, synthesizes quantitative stability data, and establishes a self-validating analytical protocol for researchers and drug development professionals handling these reactive intermediates.

Molecular Architecture and Autocatalytic Behavior

The thermal profile of dimethylaminomethyl phenyl isocyanate is fundamentally dictated by intramolecular and intermolecular catalysis. In standard aromatic isocyanates (like phenyl isocyanate), thermal degradation or polymerization requires external catalysts or extreme temperatures. However, the incorporation of the dimethylaminomethyl group fundamentally alters the molecule's kinetic stability.

Tertiary amines—such as the structurally related 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30)—are industry-standard catalysts used to drive the formation of isocyanurates[1][2]. When this catalytic moiety is covalently bound to the phenyl isocyanate structure, the molecule becomes autocatalytic.

The Causality of Thermal Transformation: Upon exposure to mild thermal stress (>80 °C), the lone pair of electrons on the tertiary amine nitrogen nucleophilically attacks the highly polarized carbon of an adjacent isocyanate group[3]. This forms a zwitterionic activated complex. This complex rapidly propagates, reacting with two additional isocyanate groups to undergo a highly exothermic cyclotrimerization, forming a 1,3,5-triazine-2,4,6-trione (isocyanurate) ring[2].

Consequently, the "thermal stability" of the monomer is deceptively low, as it rapidly polymerizes. However, the resulting isocyanurate derivative exhibits exceptional thermal resistance, often remaining stable up to 350–400 °C due to the robust resonance-stabilized triazine ring[1][4].

Autocatalytic cyclotrimerization pathway of dimethylaminomethyl phenyl isocyanate.

Quantitative Thermal Stability Profile

To evaluate these derivatives for applications in bioconjugation or advanced materials, we must distinguish between the thermal transitions of the monomeric state and the degradation of the polymerized state. The table below synthesizes the typical thermal milestones for this class of autocatalytic isocyanates, derived from simultaneous thermal analysis (STA).

| Thermal Event | Temperature Range (°C) | Physical/Chemical Phenomenon | Analytical Marker |

| Onset of Trimerization | 80 - 120 °C | Autocatalytic conversion of -NCO to isocyanurate rings. | Exothermic peak (DSC); Drop in 2270 cm⁻¹ peak (FTIR). |

| Monomer Volatilization | 150 - 200 °C | Evaporation of unreacted monomer (highly dependent on heating rate). | Initial mass loss (TGA) if heating rate outpaces kinetics. |

| Isocyanurate Stability Plateau | 200 - 350 °C | Stable cross-linked network phase. No significant mass loss. | Flat TGA baseline; Stable 1710 cm⁻¹ peak (FTIR). |

| Onset of Degradation ( | 350 - 380 °C | Cleavage of the dimethylaminomethyl side chains and initial ring fracture. | 5% mass loss threshold (TGA). |

| Maximum Degradation ( | 420 - 460 °C | Complete catastrophic breakdown of the 1,3,5-triazine-2,4,6-trione ring. | Peak of the derivative thermogravimetry (DTG) curve. |

Self-Validating Experimental Protocols

To accurately capture the thermal profile of moisture-sensitive, autocatalytic compounds, a single analytical technique is insufficient. Relying solely on TGA might lead a researcher to mistake monomer volatilization for degradation. Therefore, I mandate a self-validating workflow combining Simultaneous Thermal Analysis (TGA-DSC) with Variable-Temperature Fourier Transform Infrared Spectroscopy (VT-FTIR).

The DSC captures the thermodynamics (exotherms of trimerization), the TGA captures mass loss, and the VT-FTIR provides the chemical causality (proving that the mass retention is due to isocyanurate formation)[2][4].

Protocol A: Simultaneous TGA-DSC Kinetics

Rationale: Isocyanates are highly hygroscopic. Exposure to ambient humidity converts them to carbamic acids, which rapidly decarboxylate to form primary amines, subsequently reacting with remaining isocyanates to form ureas[5]. Ureas have vastly different thermal profiles than isocyanurates. Therefore, strict inert atmosphere control is the critical failure point of this assay.

-

Sample Preparation: Inside an Argon-filled glovebox (<1 ppm H2O, <1 ppm O2), weigh 3.0 to 5.0 mg of the dimethylaminomethyl phenyl isocyanate derivative into an aluminum oxide (alumina) crucible. Do not use standard aluminum pans, as the exothermic trimerization can occasionally breach the melting point of thin aluminum.

-

Instrument Purge: Transfer the sealed crucible to the TGA-DSC instrument. Purge the furnace with ultra-high purity (UHP) Nitrogen or Argon at a flow rate of 50 mL/min for 30 minutes prior to heating.

-

Dynamic Heating Regimen: To calculate the activation energy (

) of the trimerization and degradation steps using the Ozawa-Flynn-Wall method[4], run multiple samples at varying heating rates: 5, 10, 15, and 20 K/min, from 25 °C to 600 °C. -

Data Extraction:

-

Identify the early exothermic peak on the DSC curve (without corresponding TGA mass loss); this confirms autocatalytic trimerization.

-

Identify the

(temperature at 5% mass loss) to establish the upper thermal limit of the resulting polymer.

-

Protocol B: Variable-Temperature FTIR (VT-FTIR)

Rationale: We must chemically prove that the exotherm observed in Protocol A is cyclotrimerization and not an alternative side reaction (like carbodiimide formation, which occurs at higher temperatures)[4].

-

Cell Assembly: Prepare a thin film of the derivative between two anhydrous Potassium Bromide (KBr) windows inside the glovebox. Mount the windows into a variable-temperature transmission cell.

-

Baseline Acquisition: Acquire a background spectrum at 25 °C. Ensure a strong, sharp asymmetric stretching vibration of the -NCO group is present at ~2270 cm⁻¹[2].

-

Thermal Ramping: Heat the cell at 5 K/min. Acquire spectra every 10 °C.

-

Kinetic Tracking:

-

Monitor the depletion of the 2270 cm⁻¹ (-NCO) band.

-

Monitor the emergence of the 1710 cm⁻¹ (C=O stretch) and 1410 cm⁻¹ (C-N stretch) bands, which are the definitive spectral signatures of the isocyanurate ring[2].

-

Self-validating analytical workflow for determining isocyanate thermal stability.

Implications for Drug Development and Material Science

For drug development professionals utilizing dimethylaminomethyl phenyl isocyanate derivatives as linkers or bioconjugation reagents, the thermal profile dictates strict storage and processing parameters.

-

Storage: Because the autocatalytic trimerization has a measurable kinetic rate even at ambient temperatures, these derivatives must be stored sub-ambiently (typically -20 °C) in rigorously anhydrous environments to prevent premature oligomerization.

-

Processing: If used in synthetic sequences requiring heat, researchers must be aware that temperatures exceeding 80 °C will rapidly deplete the active monomer pool, converting the reagents into inert, insoluble isocyanurate nanoparticles.

Conversely, in advanced materials science, this autocatalytic thermal profile is highly desirable. It allows for the formulation of single-component, heat-curable resins that transform into highly flame-retardant, thermally stable polyisocyanurate networks without the need for toxic, external heavy-metal catalysts (like dibutyltin dilaurate)[6].

References

-

Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. RSC Publishing. Available at:[Link]

-

Thermal Stability and Thermal Degradation Reaction Kinetics of 4,4'-Diphenylmethane Diisocyanate trimer. ResearchGate. Available at:[Link]

-

Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. ACS Publications. Available at:[Link]

-

Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates (PMC). National Institutes of Health. Available at:[Link]

-

Tertiary amines - Catalyst. Poliuretanos. Available at:[Link]

-

Catalysis of Urethane Systems. Turkchem. Available at:[Link]

-

The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. poliuretanos.com.br [poliuretanos.com.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. turkchem.net [turkchem.net]

commercial suppliers of high purity 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine

CAS: 1001185-00-7 | Technical Whitepaper [1]

Executive Summary

This guide addresses the procurement, quality control, and handling of 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine (also known as 3-(dimethylaminomethyl)phenyl isocyanate).[1] Unlike standard reagents, this compound presents a unique "Trojan Horse" stability challenge: it contains an electrophilic isocyanate group and a nucleophilic/catalytic tertiary amine within the same molecule.[1] This internal duality renders it prone to rapid, self-catalyzed polymerization if not managed under strict cryogenic and anhydrous conditions.[1] This document outlines the supplier landscape, critical quality attributes (CQAs), and a self-validating protocol for verifying purity upon receipt.

Chemical Profile & Critical Instability Mechanism[1]

Compound Identity:

-

IUPAC Name: 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine[1]

-

CAS Number: 1001185-00-7[1]

-

Molecular Formula: C₁₀H₁₂N₂O[1]

-

Molecular Weight: 176.22 g/mol [1]

-

Key Functional Groups: Isocyanate (-N=C=O), Benzylic Tertiary Amine (-CH₂-N(Me)₂).[1]

The "Self-Catalysis" Hazard

The primary technical risk with this compound is autocatalytic dimerization .[1] Tertiary amines are well-known catalysts for isocyanate reactions (forming uretidiones and isocyanurates).[1] In most systems, the catalyst is added externally.[1] Here, the catalyst is built into the structure.[1]

-

Mechanism: The benzylic dimethylamine moiety can nucleophilically attack the isocyanate carbon of a neighboring molecule (or polarize it), facilitating the formation of cyclic dimers (uretidiones) or trimers (isocyanurates).[1]

-

Consequence: Commercial samples often degrade from liquids to viscous sludges or solids during improper transit.[1] Purity specifications are rarely >95% due to this inherent drift.[1]

Figure 1: Autocatalytic degradation pathway of amino-isocyanates. The internal amine facilitates polymerization, leading to insoluble precipitates.

Commercial Supplier Landscape

This compound is a boutique building block , not a commodity chemical.[1] It is typically manufactured on-demand or stocked in small quantities by specialized heterocyclic synthesis vendors.[1]

Validated Suppliers

| Supplier | Catalog # | Purity Spec | Pack Size | Notes |

| BLD Pharm | BD00984114 | 95% | 100mg - 5g | Primary verified source.[1][2][3] Stocks often held in Shanghai/USA.[1] |

| Enamine | Custom | >95% | Custom | Reliable for fresh synthesis if catalog stock is degraded.[1] |

| Combi-Blocks | Check CAS | 95% | Variable | Frequent stock of benzylic amines; check current inventory.[1] |

⚠️ Critical Sourcing Warning: Do not confuse this compound with 3-(Methylthio)phenyl isocyanate (CAS 28479-19-8), which is widely available from Thermo/Alfa Aesar.[1] The sulfur analog does not exhibit the same self-catalytic instability as the nitrogen target.[1] Always verify the CAS: 1001185-00-7 .[1]

The "Self-Validating" Procurement Protocol

Due to the instability described above, a Certificate of Analysis (CoA) generated 3 months ago is invalid upon receipt. Researchers must validate the material immediately before use.[1]

Step 1: Visual & Solubility Inspection[1]

-

Protocol: Dissolve 50 mg of the sample in 1 mL of dry Toluene or DCM.

-

Pass Criteria: Clear, colorless to pale yellow solution.

-

Fail Criteria: Turbidity, white precipitate, or gel.[1] This indicates the formation of insoluble polyureas or isocyanurates (dimers/trimers).[1]

Step 2: Quantitative NCO Titration (The Gold Standard)

NMR is insufficient for quantifying NCO content because the proton signals of the monomer and oligomers often overlap or broaden.[1] A functional group titration is required.[1]

Methodology (ASTM D2572 Modified):

-

Reagent: Dissolve dibutylamine (DBA) in dry toluene (2N solution).

-

Reaction: Add excess DBA solution to a weighed sample of the isocyanate.[1] Allow to react for 15 mins (DBA reacts with NCO to form a urea).

-

Back-Titration: Titrate the unreacted DBA with standardized 1N HCl using Bromophenol Blue indicator.

-

Calculation:

Where

Step 3: Structural Confirmation (¹H-NMR)[1]

-

Solvent: CDCl₃ (Dry).[1]

-

Key Diagnostic Signal: Look for the benzylic protons (–CH₂–N).[1]

-

Impurity Check: Check for a singlet at ~2.8 ppm (Dimethylamine salts) or ~8.0+ ppm (Urea protons from moisture hydrolysis).[1]

Handling & Storage Best Practices

To maintain the integrity of CAS 1001185-00-7, strict adherence to the "Cold-Dry-Inert" rule is mandatory.[1]

Storage Protocol

-

Temperature: Store at -20°C or lower. Long-term storage at room temperature guarantees degradation.[1]

-

Atmosphere: Store under Argon . Nitrogen is acceptable, but Argon is heavier and provides a better blanket against moisture.[1]

-

Container: Glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent moisture ingress.[1]

Reaction Handling

-

Solvent Choice: Avoid protic solvents (Methanol, Water) and nucleophilic solvents (DMF, DMSO) if possible, as they can accelerate side reactions or react directly.[1] Preferred solvents: DCM, THF, Toluene.[1]

-

Order of Addition: Add the isocyanate last to the reaction mixture to minimize the time it spends as a free monomer in solution.

-

Quenching: If the reaction is complete, quench any excess isocyanate immediately with methanol or a primary amine to prevent post-reaction oligomerization during workup.[1]

Workflow Visualization

Figure 2: Decision tree for the acceptance or rejection of incoming amino-isocyanate lots.

References

-

BLD Pharm. (2025).[1] Product Specification: 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine (BD00984114).[1] Retrieved from

-

ASTM International. (2018).[1] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA.[1]

-

Dyer, E., & Glenn, J. F. (1957).[1] The Kinetics of the Reaction of Phenyl Isocyanate with Thiols. Journal of the American Chemical Society, 79(2), 366–369.[1] (Mechanistic grounding for amine catalysis).

-

Safe Work Australia. (2020).[1] Guide to Handling Isocyanates. Retrieved from

-

PubChem. (2025).[1] Compound Summary: 1-(3-isocyanatophenyl)-N,N-dimethylmethanamine.[1] Retrieved from

Sources

The Dual-Hazard Interface: Handling Amino-Functionalized Isocyanates

Topic: Toxicity and Handling Hazards of Amino-Functionalized Isocyanates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Stability, Sensitization, and Safe Synthesis

Executive Summary: The Chemical Paradox

Amino-functionalized isocyanates represent a unique class of heterofunctional building blocks, most commonly encountered as amino acid derivatives (e.g., L-Lysine Diisocyanate, LDI) or transient synthetic intermediates. They pose a "Dual-Hazard" profile:

-

Chemical Instability: The inherent reactivity between the electrophilic isocyanate (-NCO) and the nucleophilic amine (-NH2) creates a risk of rapid, exothermic self-polymerization unless one group is chemically blocked.

-

Biological Sensitization: These molecules combine the penetrating power of small organic molecules with the high reactivity required to haptenize host proteins, making them potent respiratory and dermal sensitizers.

This guide provides a self-validating framework for handling these compounds, moving beyond generic "safety tips" to mechanistic risk management.

The Chemical Nature & Stability Profile

The Stability Paradox

A molecule containing both a free isocyanate and a free amine is inherently unstable. In a research setting, "amino-functionalized isocyanates" usually exist in one of three states:

-

Blocked Precursors: The amine is protected (e.g., Boc-amino isocyanates) or the isocyanate is blocked (e.g., pyrazole-blocked).

-

In Situ Intermediates: Generated transiently (e.g., Curtius rearrangement) and immediately trapped.

-

Amino Acid-Derived Isocyanates (AADIs): Molecules like Lysine Diisocyanate (LDI) or Lysine Ethyl Ester Diisocyanate (LDI-E), where the "amino" origin implies the carbon skeleton, but the amine functionalities have been converted to isocyanates.

Critical Hazard: Accidental deprotection of an amine group in the presence of an isocyanate moiety (or water) can trigger an uncontrolled exothermic polymerization (polyurea formation), leading to pressure buildup and vessel rupture.

Physical Properties & Volatility

Unlike volatile aromatic isocyanates (TDI), many amino acid-derived isocyanates (LDI) have lower vapor pressures. However, do not mistake low volatility for low toxicity. Aerosolization during pipetting, heating, or spraying creates sufficient airborne concentrations to induce sensitization.

Toxicological Mechanisms: The Hapten Hypothesis

Isocyanates are low molecular weight (LMW) chemicals. They are not allergenic by themselves but become immunogenic by binding to host proteins (e.g., albumin, keratin). This process, known as Haptenization , is the root cause of Isocyanate-Induced Asthma.

Mechanism of Action

The isocyanate group carbamylates nucleophilic residues (Lysine-NH2, Cysteine-SH) on airway proteins. This "Neo-Antigen" is then processed by antigen-presenting cells (APCs), leading to T-cell sensitization.

Visualization: The Sensitization Pathway

The following diagram illustrates the immunological cascade from exposure to asthma.[1]

Figure 1: The Hapten-Carrier Mechanism. Isocyanates modify self-proteins, triggering an immune cascade.

Risk Management & Handling Protocols

Engineering Controls (The Primary Barrier)

-

Handling: All weighing and transfer must occur in a chemically resistant Class II Fume Hood or Glove Box.

-

Atmosphere: Use inert gas (Argon/Nitrogen). Moisture reacts with -NCO to form amines, which then react with remaining -NCO to form ureas + CO2 gas. Hazard: Sealed containers with moisture ingress become pressure bombs.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are permeable to isocyanates. Use the following hierarchy:

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Nitrile (Double gloved) | Good splash protection; change every 15 mins. |

| Gloves (High Risk) | Silver Shield / Laminate | Required for spill cleanup or immersion tasks. Impermeable >4 hours. |

| Respiratory | PAPR or Supplied Air | If heating/spraying.[2] N95/P100 is insufficient for vapors; organic vapor cartridges have poor warning properties (odor threshold > PEL). |

| Eye Protection | Chemical Goggles | Face shield required if working with >100mL or under pressure. |

Decontamination & Quenching Protocol

Never use plain water to clean an isocyanate spill. It creates insoluble polyureas and generates gas.

The "Self-Validating" Decontamination Solution:

-

Composition: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent.[3][4]

-

Mechanism: Ammonia reacts faster than water to form stable ureas; detergent solubilizes the lipophilic isocyanate; water acts as the solvent/heat sink.

Visualization: Safe Handling Workflow

This workflow ensures no step is missed during synthesis or disposal.

Figure 2: Safe Handling & Disposal Workflow. Note the critical venting step to prevent over-pressurization.

Emergency Response Protocols

Spill Management (Minor < 500 mL)

-

Evacuate: Clear the immediate area.

-

PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).

-

Contain: Surround spill with absorbent pads (vermiculite/sand). Do not use sawdust (fire hazard).

-

Neutralize: Flood the absorbent with the Decontamination Solution (see 4.3).[3] Wait 30 minutes.

-

Collect: Shovel into an open-top container. Do not seal. Move to a fume hood.

Exposure First Aid

-

Skin: Wash with soap and water for 15 minutes. Do not use alcohol/solvents (increases skin absorption).

-

Inhalation: Move to fresh air immediately. Medical surveillance is required even if asymptomatic, as asthma can develop 8–24 hours post-exposure.

References

-

National Institute for Occupational Safety and Health (NIOSH). (1996).[5][6] Preventing Asthma and Death from Diisocyanate Exposure (Publication No. 96-111).[5] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2013).[7] National Emphasis Program - Occupational Exposure to Isocyanates (CPL 03-00-017). Retrieved from [Link]

-

Sullivan, K. M., et al. (2017).[8] An Adverse Outcome Pathway for Sensitization of the Respiratory Tract by Low-Molecular-Weight Chemicals. Toxicological Sciences. Retrieved from [Link]

-

Actsafe Safety Association. (2023). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

Sources

- 1. journals.sagepub.com [journals.sagepub.com]

- 2. actsafe.ca [actsafe.ca]

- 3. fsi.co [fsi.co]

- 4. safetyinnumbers.ca [safetyinnumbers.ca]

- 5. Isocyanates - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]

- 6. Prevention Guidance for Isocyanate-Induced Asthma Using Occupational Surveillance Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labor.hawaii.gov [labor.hawaii.gov]

- 8. Frontiers | Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers [frontiersin.org]

Methodological & Application

reaction protocols for 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine with primary amines

Technical Application Note: Reaction Protocols for 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine

Executive Summary

This guide details the synthetic utility and reaction protocols for 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine (CAS: 1001185-00-7). This building block is a bifunctional scaffold featuring a reactive isocyanate (electrophile) and a tertiary amine (basic handle/catalyst).

Unlike standard phenyl isocyanates, this molecule offers two distinct synthetic advantages:

-

Auto-Catalysis: The meta-dimethylaminomethyl group acts as an intramolecular base, accelerating nucleophilic attack by primary amines.

-

Purification "Handle": The basic tertiary amine allows for "Catch-and-Release" purification via acid-base extraction or solid-phase cation exchange (SCX), eliminating the need for column chromatography in many cases.

Chemical Profile & Reactivity

| Property | Data |

| IUPAC Name | 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine |

| CAS Number | 1001185-00-7 |

| Molecular Weight | 176.22 g/mol |

| Physical State | Colorless to pale yellow liquid (typically) |

| Storage | 2–8°C, under Argon/Nitrogen (Moisture Sensitive) |

| Reactivity Class | Aromatic Isocyanate (Electrophile) |

| Key Feature | Basic tail ( |

Mechanistic Insight

The reaction follows a standard nucleophilic addition mechanism. However, the pendant tertiary amine facilitates the proton transfer step, stabilizing the transition state and reducing the kinetic barrier.

Figure 1: Reaction pathway highlighting the base-assisted transition state.

Experimental Protocols

Method A: High-Purity Solution Phase Synthesis (The "Acid-Base Switch")

Best for: Scale-up (>100 mg) and generating high-purity compounds without chromatography.

Rationale: Since the product contains a basic tertiary amine and the major impurities (excess isocyanate, symmetric urea byproduct) are neutral, we can use pH manipulation to isolate the product.

Reagents:

-

Isocyanate: 1-(3-Isocyanatophenyl)-N,N-dimethylmethanamine (1.1 equivalents).[1]

-

Amine: Primary amine substrate (1.0 equivalent).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: 1M HCl (aq) and 1M NaOH (aq).

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the Primary Amine (1.0 equiv) dissolved in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add Isocyanate (1.1 equiv) dropwise via syringe.

-

Note: A slight excess of isocyanate ensures the primary amine is fully consumed, which is critical because separating two amines (starting material vs. product) is difficult.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Endpoint: Disappearance of the primary amine.

-

-

Workup (The "Catch"):

-

Transfer reaction mixture to a separatory funnel.

-

Add 1M HCl (volume equal to organic layer). Shake vigorously.

-

Chemistry: The product (urea) protonates at the dimethylamino group and moves to the Aqueous Layer . The excess isocyanate and neutral byproducts stay in the DCM Layer .

-

Discard the DCM layer.

-

-

Workup (The "Release"):

-

Wash the acidic aqueous layer once with fresh DCM (to remove trapped neutrals).

-

Basify the aqueous layer to pH >12 using 1M NaOH (or sat.

). The product will precipitate or oil out. -

Extract the cloudy aqueous mixture with fresh DCM (3x).

-

-

Isolation: Dry the combined DCM extracts over

, filter, and concentrate in vacuo.

Method B: Parallel Synthesis (Library Scale)

Best for: 96-well plate synthesis or small scale (<20 mg) where extraction is tedious.

Rationale: Use scavenger resins to remove excess reagents.

Reagents:

-

Isocyanate: 1.0 equivalent.

-

Amine: 1.2 equivalents (Excess amine drives reaction to completion).

-

Scavenger: Polystyrene-Isocyanate resin (PS-NCO) or PS-Benzaldehyde.

Protocol:

-

Mix: Combine Isocyanate (1.0 equiv) and excess Primary Amine (1.2 equiv) in anhydrous DCM/DMF (9:1) in a vial.

-

Incubate: Shake at RT for 4 hours.

-

Scavenge: Add PS-Isocyanate resin (2–3 equivalents relative to excess amine). Shake for 4–12 hours.

-

Filter: Filter off the resin. The filtrate contains the pure urea product.

-

Dry: Evaporate solvent.

Visualization of Workup Logic

The following flowchart illustrates the decision matrix for purification, ensuring the user selects the correct method based on their specific amine substrate.

Figure 2: Purification decision tree. Method A is the default for this specific isocyanate due to its basic nature.

Troubleshooting & Critical Parameters

| Issue | Cause | Solution |